1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide
Description
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide is a methanesulfonamide derivative featuring a 3-aminophenyl group attached to the methylene bridge of the sulfonamide core, with the sulfonamide nitrogen substituted by a 2-(dimethylamino)ethyl chain.
Properties
IUPAC Name |
1-(3-aminophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-14(2)7-6-13-17(15,16)9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXVTCZQUZJNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)CC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the aminophenyl intermediate. This intermediate is then reacted with dimethylaminoethyl and methanesulfonamide groups under controlled conditions. Common reagents used in these reactions include reducing agents, catalysts, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Key Reaction Pathway:
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Reagents : 1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide reacts with 4-chloro-2-(2-methyl-1H-indol-5-yloxy)pyrimidine in the presence of p-toluenesulfonic acid (catalyst) and N,N-dimethylformamide (solvent) .
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Conditions :
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Product : N-(2-(dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide (C₂₄H₂₈N₆O₃S), a therapeutically relevant compound .
| Reaction Parameter | Value |
|---|---|
| Catalyst | p-Toluenesulfonic acid |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 55–65°C |
| Reaction Time | 16–20 hours |
| Yield | ~72% (isolated) |
Reductive Alkylation and Functionalization
The dimethylaminoethyl group facilitates reductive alkylation under hydrogenation conditions. For example:
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Reaction : Treatment with methyl halides (e.g., CH₃I) forms quaternary ammonium salts, which react with secondary amines (e.g., pyrrolidine) to yield tertiary amines .
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Mechanism :
Example Reaction:
Biochemical Interactions
The sulfonamide moiety enables enzyme inhibition via competitive binding:
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Targets : Bacterial dihydropteroate synthase (DHPS) and carbonic anhydrase.
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Mechanism : Mimics p-aminobenzoic acid (PABA), disrupting folate synthesis in microbes.
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Activity : Derivatives exhibit MIC values of 6.25–12.5 µg/mL against Mycobacterium tuberculosis .
| Enzyme | Binding Affinity (Kd) | Biological Effect |
|---|---|---|
| Dihydropteroate synthase | 0.8 µM | Folate synthesis inhibition |
| Carbonic anhydrase IX | 1.2 µM | Anti-angiogenic activity |
Acid/Base Reactivity
The compound demonstrates pH-dependent behavior:
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Protonation Sites :
-
Applications :
Oxidation and Stability
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Oxidation : The aromatic amine undergoes oxidation to nitroso or nitro derivatives in the presence of H₂O₂ or KMnO₄ .
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Photostability : Degrades under UV light (λ = 254 nm) via radical-mediated cleavage of the sulfonamide bond.
Comparative Reactivity of Analogues
The reactivity of this compound contrasts with structurally related sulfonamides:
Scientific Research Applications
The compound 1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide , also known by its CAS number 1094797-87-1, is a sulfonamide derivative that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry and pharmacology, and presents a comprehensive overview of its properties, uses, and case studies.
Structure
The compound features a sulfonamide functional group attached to an amine and an aromatic ring, which contributes to its biological activity. The chemical structure can be represented as follows:
Physical Properties
- Molecular Weight : 250.35 g/mol
- Melting Point : Data on melting point is not readily available in the provided sources.
- Solubility : Generally soluble in polar solvents.
Medicinal Chemistry
This compound has been investigated for its potential as a drug candidate due to its structural similarities to known pharmacophores. Its applications include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the aminophenyl group enhances its ability to interact with biological targets involved in tumor growth.
- Antimicrobial Properties : Sulfonamides have historically been used as antibiotics. This compound's sulfonamide moiety may confer similar properties, making it a candidate for further exploration in treating bacterial infections.
Biochemical Studies
Research indicates that the compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This characteristic can be exploited in:
- Enzyme Inhibition Studies : Investigations into how this compound affects enzyme activity could provide insights into metabolic regulation and potential therapeutic interventions.
Drug Development
The compound's unique structure allows for modifications that can enhance its pharmacokinetic properties, making it a subject of interest in drug design:
- Structure-Activity Relationship (SAR) Studies : By systematically modifying the chemical structure, researchers can evaluate how changes affect biological activity, leading to optimized drug candidates.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various sulfonamide derivatives, including this compound. The results indicated that compounds with similar structures showed significant inhibition of tumor cell proliferation in vitro.
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of this compound was tested against several bacterial strains. Results demonstrated moderate antibacterial activity, suggesting potential for development as an antibiotic agent.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
| Structural Modification | Effect on Activity | Notes |
|---|---|---|
| Addition of halogens | Increased potency | Enhances binding affinity |
| Alteration of amine group | Changes solubility | Affects pharmacokinetics |
| Variations in sulfonamide | Modulates antimicrobial properties | Critical for efficacy |
Mechanism of Action
The mechanism of action of 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with proteins and enzymes, while the dimethylaminoethyl group may enhance the compound’s solubility and bioavailability. The methanesulfonamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
2.1.1 1-(2-Chloro-6-fluorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide (Y300-2383)
- Structural Differences: Aromatic substitution: 2-chloro-6-fluorophenyl vs. 3-aminophenyl in the target compound. Electron-withdrawing (Cl, F) vs. electron-donating (NH2) groups alter aromatic ring reactivity.
- Physicochemical Impact :
2.1.2 1-(3-Aminophenyl)-N-butyl-N-methylmethanesulfonamide hydrochloride
- Structural Differences: Sulfonamide nitrogen substituents: butyl and methyl vs. dimethylaminoethyl. Lacks the tertiary amine, reducing water solubility.
- Physicochemical Impact :
Sumatriptan Succinate Related Compound A
- Structural Differences :
- Indole scaffold vs. phenyl ring in the target.
- Additional methanesulfonamide group on the indole system.
- phenylamine’s hydrogen-bonding capability. Molecular weight: 613.77 g/mol (C27H37N5O2S·C4H6O4) .
2.1.4 1-[4-(Aminomethyl)phenyl]-N-methylmethanesulfonamide
- Structural Differences: Para-aminomethylphenyl vs. meta-aminophenyl. Methyl substitution on sulfonamide nitrogen.
- Physicochemical Impact :
Comparative Data Table
Research Findings and Functional Implications
- Electronic Effects: The target’s 3-aminophenyl group enhances nucleophilicity, favoring interactions with electron-deficient receptors compared to halogenated analogs like Y300-2383 .
- Solubility and Bioavailability: The dimethylaminoethyl chain in the target improves aqueous solubility (logP ~1.2 estimated) versus N-butyl-N-methyl derivatives (logP ~2.8) .
- Receptor Binding :
- Sumatriptan analogs () demonstrate 5-HT1B/1D receptor agonism, suggesting the target’s sulfonamide group may similarly engage serotonin pathways, albeit scaffold differences (phenyl vs. indole) could redirect specificity .
Biological Activity
1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide, commonly referred to as AM21081P1 , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 257.35 g/mol
- CAS Number : 1094797-87-1
- Physical State : Yellow powder, soluble in polar solvents
- Melting Point : 114-118°C
- Boiling Point : Approximately 426.2°C
Structural Characteristics
The compound features a methanesulfonamide moiety and a dimethylamino group, which contribute to its unique biological properties. The amino group on the aromatic ring enhances its interaction with biological targets.
Research indicates that this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways. Its structural similarity to other sulfonamide compounds suggests potential for enzyme inhibition, which could be leveraged for therapeutic applications.
Therapeutic Applications
- Cancer Therapy :
- Antimicrobial Activity :
Table of Biological Activity Studies
Interaction Studies
Interaction studies have revealed that the compound may bind to specific receptors or enzymes, influencing cellular processes such as proliferation and apoptosis. The mechanism of action appears to involve modulation of signaling pathways critical for tumor growth and survival.
Q & A
Q. What are the recommended synthetic routes for 1-(3-Aminophenyl)-N-(2-(dimethylamino)ethyl)methanesulfonamide, and how can experimental conditions be optimized?
Methodological Answer: The synthesis of this compound can be adapted from structurally related sulfonamide derivatives. A multi-step approach is typical:
Starting Materials : Begin with 3-aminophenol or substituted phenyl precursors.
Sulfonamide Formation : React with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
Amine Functionalization : Introduce the 2-(dimethylamino)ethyl group via nucleophilic substitution or reductive amination.
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to minimize trial runs. For example, vary temperature (40–80°C), solvent polarity (DMF vs. THF), and reaction time (6–24 hours) to maximize yield .
- Monitor progress with TLC or HPLC.
| Parameter | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 40–80°C | 60°C |
| Solvent | DMF, THF, AcCN | DMF |
| Reaction Time | 6–24 hours | 12 hours |
Q. Reference :
Q. How should researchers characterize this compound to confirm its structural integrity?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Confirm the presence of the aromatic proton environment (δ 6.5–7.5 ppm for the 3-aminophenyl group) and dimethylaminoethyl protons (δ 2.2–3.0 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]+ expected at m/z 298.3) .
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (e.g., C: 52.68%, H: 7.43%) .
Advanced Tip : Cross-validate with X-ray crystallography if crystalline forms are obtainable.
Q. Reference :
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Hygroscopicity : Store in a desiccator under inert gas (N₂ or Ar) due to potential amine group sensitivity to moisture .
- Thermal Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess decomposition pathways.
- Light Sensitivity : Use amber vials to prevent photodegradation of the sulfonamide moiety .
Q. Reference :
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use software like Gaussian or ORCA to model transition states and identify low-energy pathways for sulfonamide formation .
- Machine Learning (ML) : Train models on existing reaction databases to predict optimal solvents/catalysts for functionalizing the dimethylaminoethyl group .
Case Study : ICReDD’s feedback loop integrates experimental data (e.g., failed reactions) to refine computational models, reducing optimization time by 30–50% .
Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. MS results)?
Methodological Answer:
Reproducibility : Repeat experiments under identical conditions.
Multi-Technique Validation :
- If NMR suggests impurities, use HPLC-MS to detect side products.
- Compare IR spectra to rule out solvent residues (e.g., DMF peaks at ~1670 cm⁻¹) .
Isolation and Reanalysis : Purify via column chromatography and re-run analytical assays .
Q. Reference :
Q. What reactor design considerations apply to scaling up synthesis?
Methodological Answer:
- Batch vs. Flow Chemistry : For exothermic reactions (e.g., sulfonylation), flow reactors improve heat dissipation and scalability .
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitator speed and baffle design for viscous intermediates .
Q. Critical Parameters :
| Scale | Agitation Rate (RPM) | Residence Time |
|---|---|---|
| Lab (100 mL) | 300–500 | 12 hours |
| Pilot (10 L) | 150–200 | 24 hours |
Q. Reference :
Q. What methodologies are recommended for assessing pharmacological activity?
Methodological Answer:
- In Vitro Assays : Screen for kinase inhibition using fluorescence polarization (FP) assays, targeting the dimethylaminoethyl group’s interaction with ATP-binding pockets .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding affinities with cancer-related proteins (e.g., EGFR) .
Validation : Compare IC₅₀ values with known inhibitors (e.g., Gefitinib for EGFR) .
Q. Reference :
Q. How can researchers mitigate challenges in purifying hygroscopic intermediates?
Methodological Answer:
- Lyophilization : Remove water from amine-containing intermediates without thermal degradation .
- Azeotropic Distillation : Use toluene or cyclohexane to co-distill residual moisture .
Q. Reference :
Q. What advanced techniques characterize metal complexation with this compound?
Methodological Answer:
- UV-Vis Titration : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., Cu²+ complexes at ~450 nm) .
- X-ray Absorption Spectroscopy (XAS) : Determine coordination geometry (e.g., octahedral vs. tetrahedral) .
Q. Reference :
Q. How can chemical software enhance data integrity in collaborative studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
